![molecular formula C15H16N2OS B12546950 Thiourea, [[4-(phenylmethoxy)phenyl]methyl]- CAS No. 832099-08-8](/img/structure/B12546950.png)
Thiourea, [[4-(phenylmethoxy)phenyl]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, [[4-(phenylmethoxy)phenyl]methyl]- is an organosulfur compound with the molecular formula C16H18N2OS It is a derivative of thiourea, where the hydrogen atoms are replaced by a [[4-(phenylmethoxy)phenyl]methyl] group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, [[4-(phenylmethoxy)phenyl]methyl]- typically involves the reaction of [[4-(phenylmethoxy)phenyl]methyl]amine with thiocarbonyldiimidazole (TCDI) under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of Thiourea, [[4-(phenylmethoxy)phenyl]methyl]- involves the use of large reactors and automated systems to control the reaction conditions precisely. The starting materials are fed into the reactor, and the reaction is monitored using advanced analytical techniques to ensure the desired product is formed. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Thiourea, [[4-(phenylmethoxy)phenyl]methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced to form thiols or thioethers using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the thiourea group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors are used as reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
Scientific Research Applications
Thiourea, [[4-(phenylmethoxy)phenyl]methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: The compound has been studied for its potential biological activities, including antibacterial, antioxidant, and anticancer properties.
Medicine: Research has shown that thiourea derivatives can act as enzyme inhibitors and have potential therapeutic applications in treating diseases such as cancer and Alzheimer’s disease.
Industry: Thiourea derivatives are used in the production of dyes, photographic chemicals, and as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Thiourea, [[4-(phenylmethoxy)phenyl]methyl]- involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme.
Antioxidant Activity: It can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anticancer Activity: The compound can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Thiourea, [[4-(phenylmethoxy)phenyl]methyl]- can be compared with other similar compounds such as:
Thiourea: The parent compound with the formula SC(NH2)2, which has similar chemical properties but lacks the [[4-(phenylmethoxy)phenyl]methyl] group.
N-methyl-N’-[[4-(phenylmethoxy)phenyl]methyl]thiourea: A derivative with an additional methyl group on the nitrogen atom, which may alter its chemical reactivity and biological activity.
Selenourea: A similar compound where the sulfur atom is replaced by selenium, which can have different chemical and biological properties.
Thiourea, [[4-(phenylmethoxy)phenyl]methyl]- stands out due to its unique structure and the presence of the [[4-(phenylmethoxy)phenyl]methyl] group, which can impart distinct chemical and biological properties compared to other thiourea derivatives.
Properties
CAS No. |
832099-08-8 |
|---|---|
Molecular Formula |
C15H16N2OS |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
(4-phenylmethoxyphenyl)methylthiourea |
InChI |
InChI=1S/C15H16N2OS/c16-15(19)17-10-12-6-8-14(9-7-12)18-11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H3,16,17,19) |
InChI Key |
DULGOHBKUFMUTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


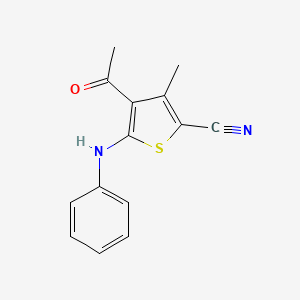

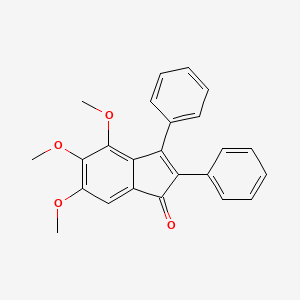
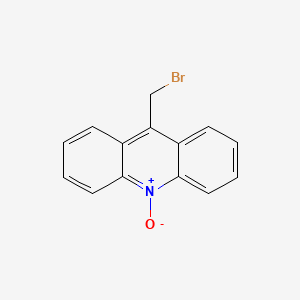
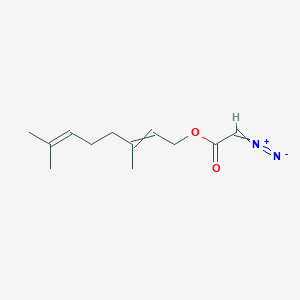
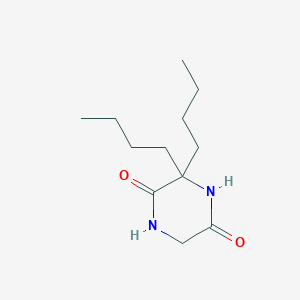
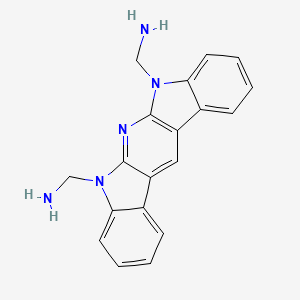
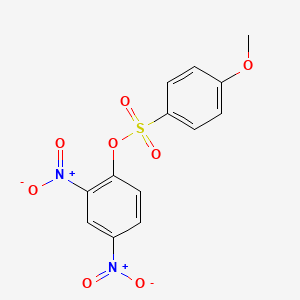
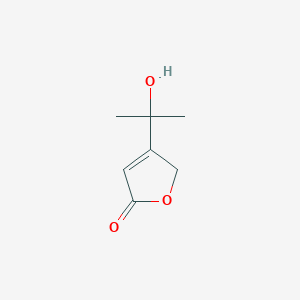
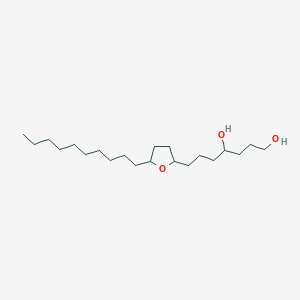

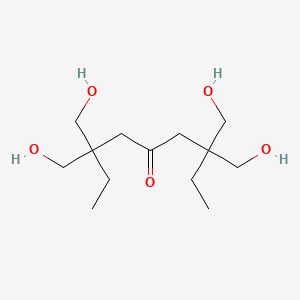
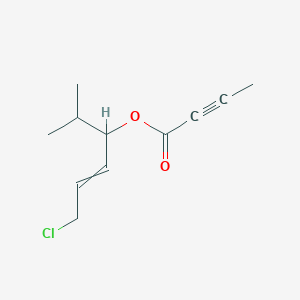
![Ethyl [5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B12546972.png)
